

A Comparative Guide to the Off-Target Profiles of Bisindolylmaleimides

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Compound of Interest

Compound Name: *Bisindolylmaleimide V*

Cat. No.: *B1667442*

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Bisindolylmaleimides (BIMs) are a class of synthetic compounds, structurally related to the natural product staurosporine, that are widely recognized as potent inhibitors of Protein Kinase C (PKC) isozymes.^[1] Due to their critical role in cellular signal transduction, PKC inhibitors like BIMs are invaluable tools for basic research and have been investigated as therapeutic agents, with some advancing to clinical trials, such as Enzastaurin and Ruboxistaurin.^[1]

However, like many kinase inhibitors that target the highly conserved ATP-binding pocket, BIMs are not entirely specific for PKC and can interact with numerous other kinases and proteins, leading to off-target effects. Understanding these off-target profiles is critical for interpreting experimental results accurately and for anticipating potential side effects in clinical applications. This guide provides a comparative overview of the off-target profiles of several common bisindolylmaleimides, supported by experimental data and methodologies.

Data Presentation: Off-Target Profiles

The selectivity of bisindolylmaleimides varies significantly based on their chemical structure. While initially developed as PKC inhibitors, broader screening methods have revealed a range of additional targets. The following table summarizes the known primary and off-target interactions for several well-studied BIMs.

| Compound | Primary Target(s) | Known Off-Target Kinases | Other Off-Target Proteins |
|--------------------------|---------------------------------|--|--|
| GF109203X (BIM-I) | Pan-PKC inhibitor | p90RSK (RSK1, RSK2, RSK3)[2], Ste20-related kinase (SLK), Cyclin-dependent kinase 2 (CDK2) | Adenosine kinase, Quinone reductase type 2 |
| Ro 31-8220 | Pan-PKC inhibitor | p90RSK (RSK1, RSK2, RSK3)[2] | Data not widely available |
| Ro 32-0432 | PKC α , PKC β I[3] | Shows selectivity over PKC ϵ [3] | Data not widely available |
| Enzastaurin (LY317615) | PKC β [1][4] | GSK-3 β [5] | Data not widely available |
| Ruboxistaurin (LY333531) | PKC β [1] | Data not widely available | Data not widely available |
| Bisindolylmaleimide IX | PKC isoforms[6] | B-Raf[7] | SARS-CoV-2 3CLpro[6], DNA Topoisomerase IIa[7] |
| Bisindolylmaleimide VIII | PKC isoforms | ACK1, 12 other kinases at >80% inhibition at 1.0 μ M[8] | Data not widely available |

Note: The extent of off-target profiling varies for each compound. Absence of data does not necessarily imply perfect selectivity.

Quantitative Comparison of Inhibitory Activity

The following table presents half-maximal inhibitory concentrations (IC₅₀) for GF109203X and Ro 31-8220 against their primary PKC targets and the off-target p90RSK. This data highlights how the relative potency against on- and off-targets can differ between compounds.

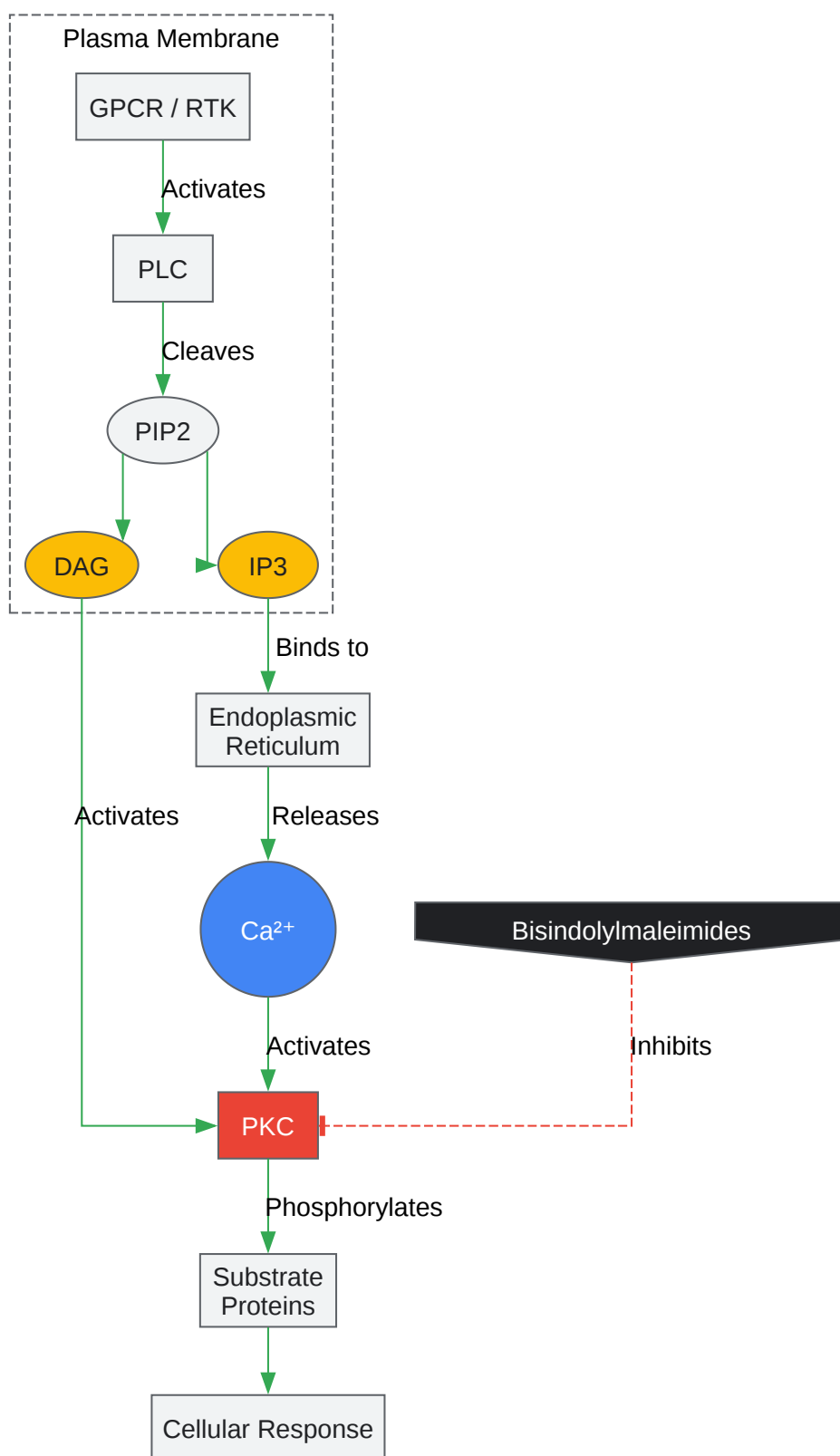
| Compound | Target Kinase | IC50 (nM) at 50 μ M ATP | IC50 (nM) at 5 mM ATP (Physiological) | Reference |
|----------------|---------------|-----------------------------|---------------------------------------|---------------------|
| GF109203X | PKC α | 8 | 310 | [2] |
| PKC ϵ | 12 | 170 | [2] | |
| RSK1 | 610 | - | [2] | |
| RSK2 | 310 | 7400 | [2] | |
| RSK3 | 120 | - | [2] | |
| Ro 31-8220 | PKC α | 4 | 150 | |
| PKC ϵ | 8 | 140 | [2] | |
| RSK1 | 200 | - | [2] | |
| RSK2 | 36 | 930 | [2] | |
| RSK3 | 5 | - | [2] | |

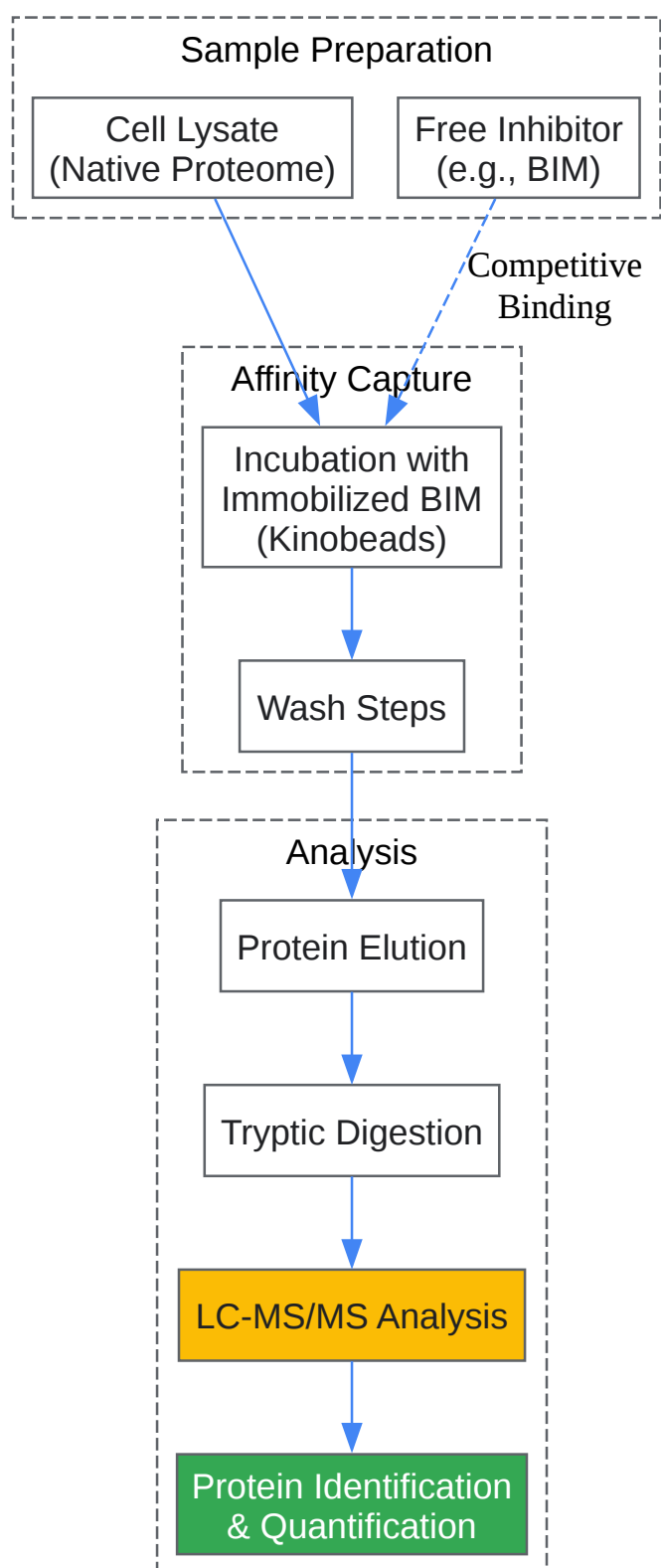
Note: The inhibitory potency of these ATP-competitive inhibitors is significantly reduced at physiological ATP concentrations, with Ro 31-8220 showing greater potency against the off-target RSK2 than GF109203X under these conditions.[\[2\]](#)

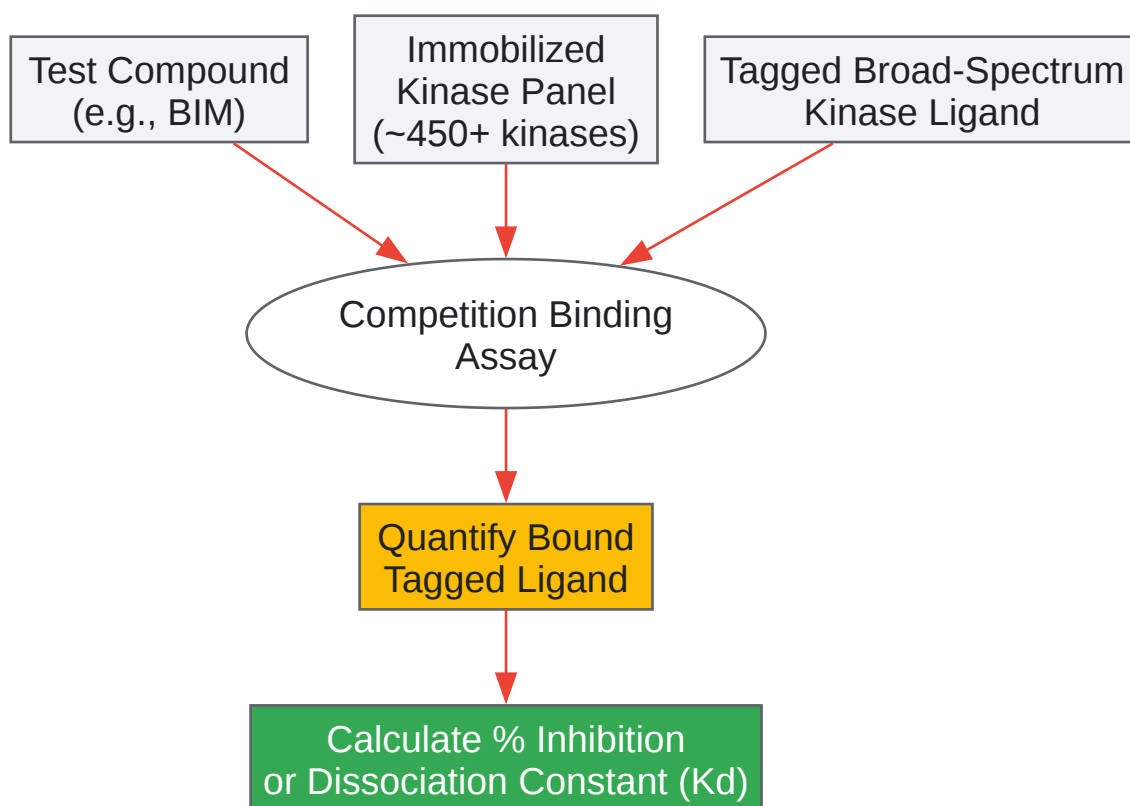
Mandatory Visualization

Signaling and Experimental Diagrams

To visualize the biological context and experimental approaches for determining off-target profiles, the following diagrams are provided.







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